An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methylphenol (CAS 1805455-85-9)
An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methylphenol (CAS 1805455-85-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, potential applications, and safety considerations for 2-Chloro-5-fluoro-3-methylphenol, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document integrates known information with predicted properties and data from structurally similar compounds to offer a valuable resource for researchers.
Introduction: The Significance of Halogenated Phenols in Drug Discovery
Halogenated phenols are a critical structural motif in a vast array of pharmaceuticals and bioactive molecules. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic functionalization allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.
2-Chloro-5-fluoro-3-methylphenol, with its unique substitution pattern on the phenol ring, represents a promising building block for the synthesis of novel compounds with potential therapeutic applications. The presence of both chloro and fluoro groups, along with a methyl substituent, offers a complex electronic and steric landscape for molecular design and interaction studies.
Physicochemical and Spectroscopic Properties
Precise experimental data for 2-Chloro-5-fluoro-3-methylphenol is not extensively reported. The following section combines available data with computed and inferred properties to provide a comprehensive profile.
Chemical and Physical Properties
| Property | Value/Information | Source |
| CAS Number | 1805455-85-9 | ChemScene[3] |
| Molecular Formula | C₇H₆ClFO | ChemScene[3] |
| Molecular Weight | 160.57 g/mol | ChemScene[3] |
| Appearance | Not specified (likely a solid at room temperature based on related compounds) | Inferred |
| Melting Point | Not available. For comparison, 2-chloro-5-methylphenol has a melting point of 46-48 °C.[4] | |
| Boiling Point | Not available. For comparison, 2-chloro-5-methylphenol has a boiling point of 196 °C.[4] | |
| Solubility | Not available. Likely to have low solubility in water and good solubility in organic solvents like ethanol, ether, and acetone, similar to other chlorophenols. For comparison, 2-chloro-5-methylphenol is slightly soluble in water (1.2 g/L at 25°C).[5] | |
| pKa | Not available. The acidity of the phenolic hydroxyl group will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. | |
| LogP | 2.49 (Computed) | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų (Computed) | ChemScene[3] |
Spectroscopic Data (Predicted and Inferred)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the positions of the chloro, fluoro, and methyl groups.
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¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogen and methyl substituents.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 160, with a characteristic isotopic pattern (M+2) at m/z 162 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching and aromatic C=C stretching bands will also be present.
A study on the related compound, 2-chloro-5-fluoro phenol, utilized DFT-B3LYP/6–31++G (d,p) level of computation for vibrational spectral determinations which can serve as a methodological reference for theoretical predictions for 2-Chloro-5-fluoro-3-methylphenol.[6]
Synthesis and Reactivity
A definitive, published synthesis route for 2-Chloro-5-fluoro-3-methylphenol has not been identified in the public domain. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted phenols.
Potential Synthetic Pathway
A likely approach would involve a multi-step synthesis starting from a readily available substituted aniline or phenol. The strategic introduction of the chloro, fluoro, and methyl groups would require careful consideration of directing effects in electrophilic aromatic substitution reactions.
Conceptual Experimental Workflow: Synthesis of a Substituted Chlorofluorophenol
This generalized protocol illustrates a potential synthetic approach.
Caption: A conceptual workflow for the synthesis of 2-Chloro-5-fluoro-3-methylphenol.
Applications in Drug Development and Research
As a halogenated phenol, 2-Chloro-5-fluoro-3-methylphenol is a valuable building block for the synthesis of more complex molecules in drug discovery programs.[4] The specific combination of substituents can be leveraged to explore structure-activity relationships (SAR) and optimize lead compounds.
Potential areas of application include:
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Scaffold for Bioactive Molecules: This compound can serve as a starting material or key intermediate in the synthesis of compounds targeting a wide range of biological targets, including enzymes and receptors.
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Fragment-Based Drug Discovery: Due to its relatively small size and defined chemical features, it could be used as a fragment in screening campaigns to identify initial hits for drug development.
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Probing Molecular Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1] The fluorine atom can modulate electronic properties and metabolic stability.
Safety and Handling
Detailed safety information for 2-Chloro-5-fluoro-3-methylphenol is limited. However, based on the data for structurally related chlorophenols, it should be handled with care in a laboratory setting.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly closed container in a cool, dry place. Chemical suppliers recommend storage at 2-8°C.[3]
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Toxicity: Chlorophenols are generally considered to be harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.
For specific handling and disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-5-fluoro-3-methylphenol is a chemical entity with significant potential as a building block in medicinal chemistry and other areas of chemical research. While comprehensive experimental data for this specific compound is currently sparse, this guide provides a foundational understanding of its likely properties and applications by drawing on available information and data from analogous structures. As research involving this and similar halogenated phenols continues, a more complete picture of its utility and characteristics will undoubtedly emerge.
References
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Brown, N. et al. Halogenase engineering and its utility in medicinal chemistry. PMC. 2018. [Link]
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Müller, K. et al. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. 2023. [Link]
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Vidhya, V. et al. Monomer structure of 2-chloro-5-fluoro phenol. ResearchGate. [Link]
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Silva, A.M.S. et al. (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate. 2019. [Link]
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Abramov, I. G. et al. SYNTHESIS OF SUBSTITUTED ARYLOXYPHTHALONITRILES BASED ON 4-CHLOROPHTHALONITRILE AND 4,5-DICHLOROPHTHALONITRILE | Request PDF. ResearchGate. 2022. [Link]
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